RIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE

RNA digestion base specificity endonuclease activity

Ribonuclease T2 from Aspergillus oryzae (CAS 37278-25-4; EC 4.6.1.19) is a glycoprotein endoribonuclease belonging to the RNase T2 family, with a molecular weight of 36 kDa and a carbohydrate content of 12–15% by mass. It is produced recombinantly in Komagataella phaffii (formerly P.

Molecular Formula
Molecular Weight 0
CAS No. 37278-25-4
Cat. No. B1166097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE
CAS37278-25-4
SynonymsRIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE; Nuclease, ribo- (non-base specific); RIBONUCLEASE T2 GRADE V FROM ASPERGILLUS ORYZAE; Ribonuclease II, Ribonucleate 3μ-oligonucleotido-hydrolase; Ribonuclease II; Ribonucleate 3′-oligonucleotido-hydrolase
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribonuclease T2 from Aspergillus oryzae (CAS 37278-25-4): Baseline Identity and Sourcing Profile


Ribonuclease T2 from Aspergillus oryzae (CAS 37278-25-4; EC 4.6.1.19) is a glycoprotein endoribonuclease belonging to the RNase T2 family, with a molecular weight of 36 kDa and a carbohydrate content of 12–15% by mass . It is produced recombinantly in Komagataella phaffii (formerly P. pastoris) as an Animal Origin Free (AOF) enzyme, supplied as a chromatographically purified lyophilized powder with a specific activity of ≥10,000 units per mg protein . The enzyme exhibits an isoelectric point of 5.0 and achieves optimal catalytic activity at pH 4.5 .

Why RNase A or RNase T1 Cannot Substitute for Ribonuclease T2 from Aspergillus oryzae in Analytical and Preparative Workflows


RNase A (bovine pancreas) and RNase T1 (Aspergillus oryzae) are both base-specific endonucleases—cleaving exclusively after pyrimidines and guanosine, respectively—while RNase T2 is functionally base-non-specific [1]. This fundamental mechanistic divergence means that digestion with RNase T2 generates a fundamentally different array of oligonucleotide products, including fragments at adenosine and uridine positions that are entirely invisible to RNase T1 and RNase A alone [2]. Consequently, in applications such as mRNA sequence mapping by LC-MS, RNase T2 digestion yields unique cleavage sites and overlapping digestion products that achieve higher sequence coverage compared to conventional RNase T1 digestion [2]. Procurement of the correct RNase class is therefore not interchangeable; substitution directly compromises experimental completeness and analytical coverage.

Ribonuclease T2 from Aspergillus oryzae (CAS 37278-25-4): Product-Specific Quantitative Evidence Guide


Base Cleavage Specificity: RNase T2 Is Functionally Base-Non-Specific, Unlike RNase A, RNase T1, and RNase U2

RNase T2 from Aspergillus oryzae is functionally base-non-specific, cleaving RNA at all four bases with a slight preference order of A>G>C,U . In contrast, RNase T1 is exclusively guanylic-acid specific; RNase A is pyrimidine-specific (cleaving after C and U); and RNase U2 is purine-specific [1]. This means RNase T2 generates a fundamentally broader and overlapping set of oligonucleotide digestion products that none of the base-specific enzymes can produce alone .

RNA digestion base specificity endonuclease activity

Optimal pH: RNase T2 Operates at pH 4.5, Enabling Acidic Workflows Where RNase T1 (pH 7.5) and RNase A (pH 7.0–7.5) Are Inactive

The optimal pH for RNase T2 catalytic activity is 4.5, as consistently reported in the primary literature and vendor specifications [1]. In contrast, RNase T1 has an optimal pH of 7.5 [2], and RNase A has an optimal pH range of 7.0–7.5 . This pH differential of approximately 3 units is functionally significant: RNase T2 remains active at acidic pH where both RNase T1 and RNase A exhibit negligible activity.

optimal pH acidic digestion enzyme activity

Glycoprotein Nature and High Molecular Weight: RNase T2 (36 kDa) Is Structurally Distinct from RNase T1 (11 kDa) and RNase A (13.7 kDa)

RNase T2 from Aspergillus oryzae is a glycoprotein with a molecular weight of 36 kDa, of which 12–15% consists of carbohydrate . The polypeptide backbone consists of 239 amino acid residues with a calculated mass of 29,155 Da and a measured sugar content of 7.9% (w/w) with three N-glycosylation sites at Asn-15, Asn-76, and Asn-239 [2]. In comparison, RNase T1 is a non-glycosylated protein of 11 kDa (104 amino acids) [3], and RNase A is a non-glycosylated protein of approximately 13.7 kDa .

molecular weight glycosylation glycoprotein

Thermal Stability: RNase T2 Exhibits a Tm of 55.3°C with Unfolding Governed by Exceptionally Slow Kinetics

The thermal stability of RNase T2 from Aspergillus oryzae has been quantitatively characterized. The melting temperature (Tm) is 55.3°C with an unfolding enthalpy change (ΔHm) of 119.1 kcal·mol⁻¹ measured in 20 mM sodium phosphate buffer at pH 7.5 [1]. The free energy change for unfolding in water (ΔG(H₂O)) is 5.3 kcal·mol⁻¹ at 25°C [1]. Critically, RNase T2 unfolds and refolds reversibly with activity recovery, but the unfolding and refolding rates are exceptionally slow—on the order of hours—indicating that native-state stability is predominantly governed by kinetic barriers rather than thermodynamic equilibrium [1]. In comparison, RNase T1 has a reported Tm of approximately 60°C [3], while RNase A has a Tm of approximately 62°C [4], but RNase T2's uniquely slow unfolding kinetics (hours vs. seconds-to-minutes for RNase A) provide a kinetically distinct stability profile [1].

thermal stability protein unfolding thermodynamics

Isoelectric Point: RNase T2 (pI 5.0) Occupies a Distinct Charge Profile from RNase T1 (pI 2.9) and RNase A (pI 9.6)

RNase T2 from Aspergillus oryzae has an isoelectric point (pI) of 5.0 . In comparison, RNase T1 has an acidic pI of approximately 2.9 [1], and RNase A is a basic protein with a pI of approximately 9.6 . The pI value of RNase T2 places it in a distinctly different charge category at neutral pH (near-neutral charge) compared to the strongly acidic RNase T1 and the strongly basic RNase A.

isoelectric point protein charge chromatography

Metal Ion Inhibition Profile: RNase T2 Is Strongly Inhibited by Cu²⁺, Zn²⁺, and Hg²⁺, a Profile Distinct from RNase T1

RNase T2 from Aspergillus oryzae is strongly inhibited by divalent cations Cu²⁺, Zn²⁺, and Hg²⁺, and to a lesser degree by Ca²⁺ and Mg²⁺ . EDTA stimulates RNase T2 activity, particularly in the presence of divalent cations . In comparison, RNase T1 is also inhibited by Ag⁺, Zn²⁺, Cu²⁺, and Hg²⁺ at 1 × 10⁻³ M [1]. While both enzymes share sensitivity to Cu²⁺, Zn²⁺, and Hg²⁺, RNase T2 uniquely responds to EDTA stimulation—a property not shared with RNase T1 [1].

metal ion inhibition enzyme inhibition enzyme activity regulation

Best Research and Industrial Application Scenarios for Ribonuclease T2 from Aspergillus oryzae (CAS 37278-25-4)


mRNA Therapeutic Sequence Mapping by LC-MS with High Sequence Coverage

RNase T2 enzymes offer unique cleavage specificity and generate overlapping digestion products that achieve higher sequence coverage compared to conventional RNase T1 digestion [1]. This property is exploited in UPLC-MS workflows for oligonucleotide mapping of mRNA therapeutics, where RNase T2 digestion—combined with automated informatics processing—enables sequence confirmation and detection of nucleotide modifications that base-specific enzymes such as RNase T1 cannot resolve [1]. The base-non-specific nature of RNase T2 permits cleavage at adenosine and uridine positions, filling the coverage gaps left by RNase T1-only digestion [1].

3′-Terminal RNA Analysis and RNase Protection Assays

RNase T2 is widely employed in 3′ RNA analysis and RNase protection assays, applications for which its base-non-specific cleavage pattern (A>G>C,U preference) is specifically suited [1]. Unlike RNase T1, which only cleaves 3′ of guanosine residues, RNase T2 digests RNA at all four nucleotide positions, providing complete and unbiased 3′-end analysis [1]. The Animal Origin Free (AOF) recombinant production in Komagataella phaffii further ensures no mammalian RNase contamination, which is critical for the integrity of quantitative protection assays [1].

Acidic pH RNA Digestion for Acid-Labile Modification Analysis

The pH optimum of 4.5 for RNase T2 enables RNA digestion under acidic conditions where RNase T1 (pH optimum 7.5) and RNase A (pH optimum 7.0–7.5) are essentially inactive [1]. This property is advantageous for workflows involving acid-labile RNA modifications, compatibility with acidic LC mobile phases, integration with acid-precipitation steps, and digestion of RNA substrates requiring low-pH conditions to maintain specific structural or chemical integrity [1].

Immobilized Enzyme Reactor (IMER) for Continuous RNA Processing

The slow unfolding kinetics of RNase T2 (on the order of hours) [1], combined with its glycoprotein nature that enables gentle immobilization via carbohydrate moieties to Concanavalin A-Sepharose , makes this enzyme suitable for immobilized enzyme reactor (IMER) configurations. Immobilized RNase T2 retains pH and temperature optima and shows enhanced temperature stability and greater resistance to metal ions compared to the soluble form . On repeated use, immobilized RNase T2 retains approximately 55% of initial activity after six cycles [2], supporting its application in continuous-flow RNA processing and bioprocess intensification.

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